Cas no 72242-65-0 (2,5-Furandione,3-(4,4-dimethyl-2-methylenepentyl)dihydro-)

2,5-Furandione,3-(4,4-dimethyl-2-methylenepentyl)dihydro- structure
72242-65-0 structure
Product Name:2,5-Furandione,3-(4,4-dimethyl-2-methylenepentyl)dihydro-
CAS No:72242-65-0
MF:C12H18O3
MW:210.269524097443
MDL:MFCD00126484
CID:562061
PubChem ID:2775293
Update Time:2025-10-31

2,5-Furandione,3-(4,4-dimethyl-2-methylenepentyl)dihydro- Chemical and Physical Properties

Names and Identifiers

    • 2,5-Furandione,3-(4,4-dimethyl-2-methylenepentyl)dihydro-
    • 3-(2-NEOPENTYLALLYL)TETRAHYDROFURAN-2,5-DIONE
    • 3-(4,4-dimethyl-2-methylidenepentyl)oxolane-2,5-dione
    • (2-Neopentyl-allyl)-bernsteinsaeure-anhydrid
    • (2-neopentyl-allyl)-succinic acid-anhydride
    • 3-(4,4-dimethyl-2-methylene-pentyl)-dihydro-2,5-furandione
    • 3-(4,4-dimethyl-2-methylidene-pentyl)oxolane-2,5-dione
    • SCHEMBL12315616
    • 72242-65-0
    • A837461
    • 3-(4,4-Dimethyl-2-methylenepentyl)dihydrofuran-2,5-dione
    • AKOS024319438
    • FT-0613580
    • 3-(4,4-dimethyl-2-methylenepentyl)oxolane-2,5-dione
    • DTXSID20379503
    • MDL: MFCD00126484
    • Inchi: 1S/C12H18O3/c1-8(7-12(2,3)4)5-9-6-10(13)15-11(9)14/h9H,1,5-7H2,2-4H3
    • InChI Key: XAYJXUKJLBCHEQ-UHFFFAOYSA-N
    • SMILES: O1C(CC(C1=O)CC(=C)CC(C)(C)C)=O

Computed Properties

  • Exact Mass: 210.12600
  • Monoisotopic Mass: 210.126
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • Density: 1.029
  • Boiling Point: 314.2°C at 760 mmHg
  • Flash Point: 138.1°C
  • Refractive Index: 1.469
  • PSA: 43.37000
  • LogP: 2.45860

2,5-Furandione,3-(4,4-dimethyl-2-methylenepentyl)dihydro- Security Information

  • Safety Instruction: S26-S37/39
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S37/39

2,5-Furandione,3-(4,4-dimethyl-2-methylenepentyl)dihydro- Pricemore >>

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Additional information on 2,5-Furandione,3-(4,4-dimethyl-2-methylenepentyl)dihydro-

Chemical Profile of 2,5-Furandione,3-(4,4-dimethyl-2-methylenepentyl)dihydro- (CAS No. 72242-65-0)

2,5-Furandione,3-(4,4-dimethyl-2-methylenepentyl)dihydro-, identified by its CAS number 72242-65-0, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of furan derivatives, which are known for their diverse biological activities and structural versatility. The presence of a dihydro functionality and a bulky side chain, specifically 4,4-dimethyl-2-methylenepentyl, makes this molecule of particular interest for its potential applications in synthetic chemistry and drug development.

The structure of 2,5-Furandione,3-(4,4-dimethyl-2-methylenepentyl)dihydro- consists of a furan core substituted with two carbonyl groups at the 2- and 5-positions, along with an alkyl side chain attached to the 3-position. This arrangement imparts unique electronic and steric properties to the molecule, making it a valuable scaffold for designing novel compounds with tailored functionalities. The di-hydro modification suggests a reduction in the double bond character of the furan ring, which can influence its reactivity and interactions with biological targets.

In recent years, there has been growing interest in furan derivatives due to their role as key intermediates in the synthesis of various pharmacologically active agents. The compound CAS No. 72242-65-0 has been explored in several studies for its potential as a building block in medicinal chemistry. Its structural features allow for modifications that can enhance binding affinity to specific enzymes or receptors, making it a promising candidate for developing new therapeutic agents.

One of the most compelling aspects of 2,5-Furandione,3-(4,4-dimethyl-2-methylenepentyl)dihydro- is its versatility in synthetic transformations. The furan ring can undergo various reactions such as nucleophilic addition, oxidation, and cyclization, enabling the construction of more complex molecular architectures. The presence of the 4,4-dimethyl-2-methylenepentyl group provides steric hindrance that can be exploited to optimize binding interactions in drug design. This characteristic has made the compound particularly useful in the development of enzyme inhibitors and receptor modulators.

Recent research has highlighted the applications of this compound in the synthesis of bioactive molecules. For instance, studies have demonstrated its utility in creating novel heterocyclic compounds with potential antimicrobial and anti-inflammatory properties. The modifications introduced into the furan core can fine-tune the pharmacokinetic profiles of derived compounds, improving their bioavailability and therapeutic efficacy. These findings underscore the importance of CAS No. 72242-65-0 as a versatile intermediate in drug discovery.

The synthesis of 2,5-Furandione,3-(4,4-dimethyl-2-methylenepentyl)dihydro- involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include Friedel-Crafts acylation followed by reduction and functional group transformations. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have also been employed to introduce additional substituents into the molecule. These synthetic strategies highlight the compound's potential as a precursor for complex chemical transformations.

In addition to its pharmaceutical applications, this compound has shown promise in materials science. The unique electronic properties of furan derivatives make them suitable candidates for organic semiconductors and catalysts. Research is ongoing to explore how structural modifications can enhance the performance of these materials in electronic devices and energy storage systems. The robustness of CAS No. 72242-65-0 under various conditions makes it an attractive candidate for such innovative applications.

The safety profile of 2,5-Furandione,3-(4,4-dimethyl-2-methylenepentyl)dihydro- is another critical consideration in its application across different fields. While comprehensive toxicological data may be limited at this stage, preliminary studies suggest that it exhibits moderate solubility in organic solvents and moderate stability under standard conditions. These characteristics make it suitable for use in controlled laboratory settings where appropriate safety measures are implemented.

The future prospects for this compound are promising given its structural versatility and potential applications. Ongoing research aims to further elucidate its biological activity and explore new synthetic pathways that could improve its accessibility for industrial use. Collaborative efforts between academia and industry are likely to drive innovation in utilizing CAS No. 72242-65-0 as a key intermediate in chemical synthesis.

In conclusion, 2,5-Furandione,3(4,4-dimethyl-2-methylenepentyl)dihydro-(CAS No.72242-65-0) represents a significant advancement in organic chemistry with broad implications for pharmaceuticals and materials science.
Its unique structural features offer opportunities for designing novel bioactive molecules while also serving as a valuable precursor for advanced chemical transformations.
As research continues to uncover new applications
for this compound,
its importance is expected
to grow further,
driving innovation across multiple scientific disciplines.

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